

# 2-Ethoxy-4,6-difluoropyrimidine molecular formula

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## Compound of Interest

Compound Name: 2-Ethoxy-4,6-difluoropyrimidine

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An In-depth Technical Guide to **2-Ethoxy-4,6-difluoropyrimidine**

## Abstract

**2-Ethoxy-4,6-difluoropyrimidine** is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a pyrimidine ring substituted with an ethoxy group and two reactive fluorine atoms, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

## Chemical and Physical Properties

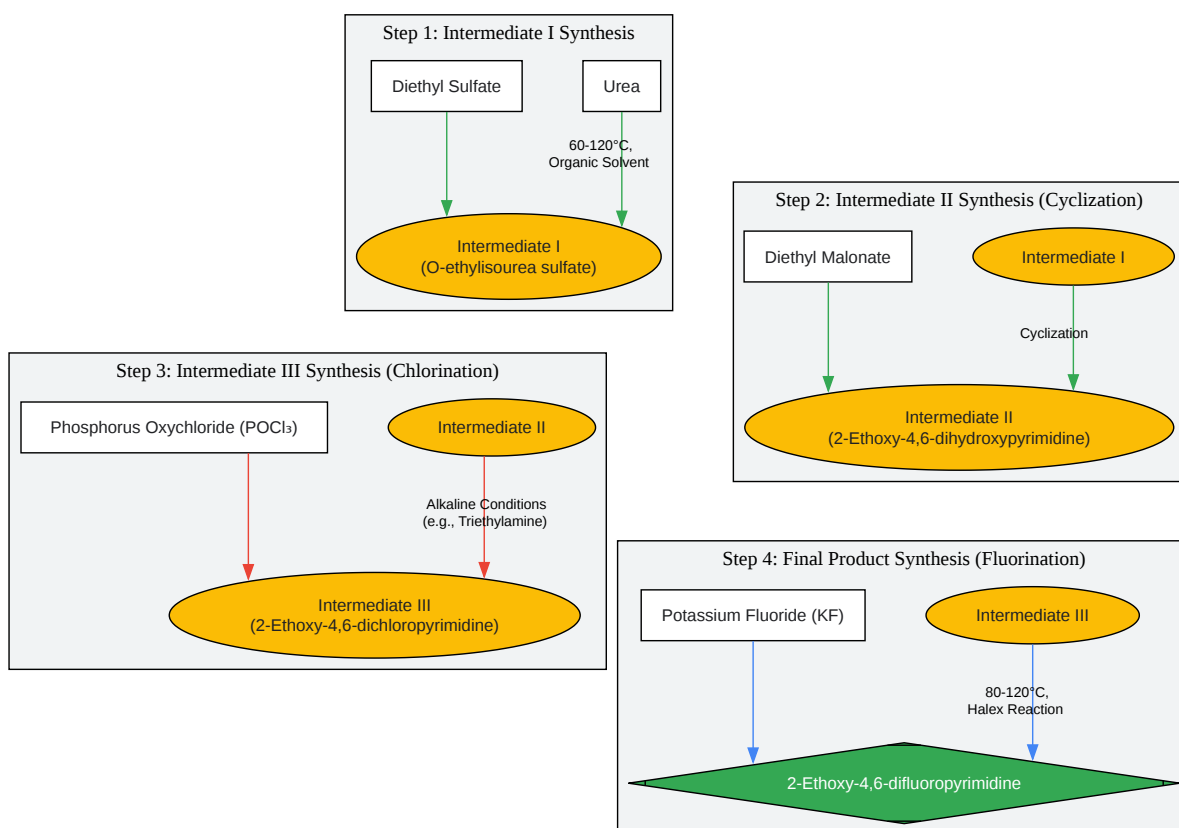
**2-Ethoxy-4,6-difluoropyrimidine**, with the molecular formula  $C_6H_6F_2N_2O$ , is a white crystalline solid.[1] The strategic placement of the two fluorine atoms at the 4- and 6-positions of the pyrimidine ring makes them excellent leaving groups, which is fundamental to the compound's utility in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.[2]

Table 1: Physicochemical Properties of **2-Ethoxy-4,6-difluoropyrimidine**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> F <sub>2</sub> N <sub>2</sub> O	[1][3][4][5][6]
Molecular Weight	160.12 g/mol	[4][5]
CAS Number	166524-65-8	[3][4][5]
Appearance	White crystalline solid	[1]
Boiling Point	207.5 ± 43.0 °C at 760 mmHg	[3][7]
Density	1.283 ± 0.06 g/cm <sup>3</sup>	[3][7]
Flash Point	79.286 °C	[3]
pKa	-5.14 ± 0.30 (Predicted)	[3][7]
LogP	1.1535	[4]
Topological Polar Surface Area (TPSA)	35.01 Å <sup>2</sup>	[4]
Solubility	Insoluble in water; Soluble in ethanol and carbon disulfide.	[1]

## Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

The synthesis of **2-Ethoxy-4,6-difluoropyrimidine** is a multi-step process that typically starts from inexpensive and readily available materials like urea.[8] The general synthetic route involves the formation of a dihydroxy pyrimidine intermediate, followed by chlorination and subsequent fluorination.[2][9]



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Caption: Synthetic pathway for **2-Ethoxy-4,6-difluoropyrimidine**.

## Experimental Protocol: Synthesis from 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol outlines the chlorination and subsequent fluorination steps, which are crucial for the synthesis.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- 2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Triethylamine
- Potassium fluoride (KF)
- 1,2-Dichloroethane (or other suitable organic solvent)
- Acetonitrile

Procedure:

Step 1: Chlorination to form 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)

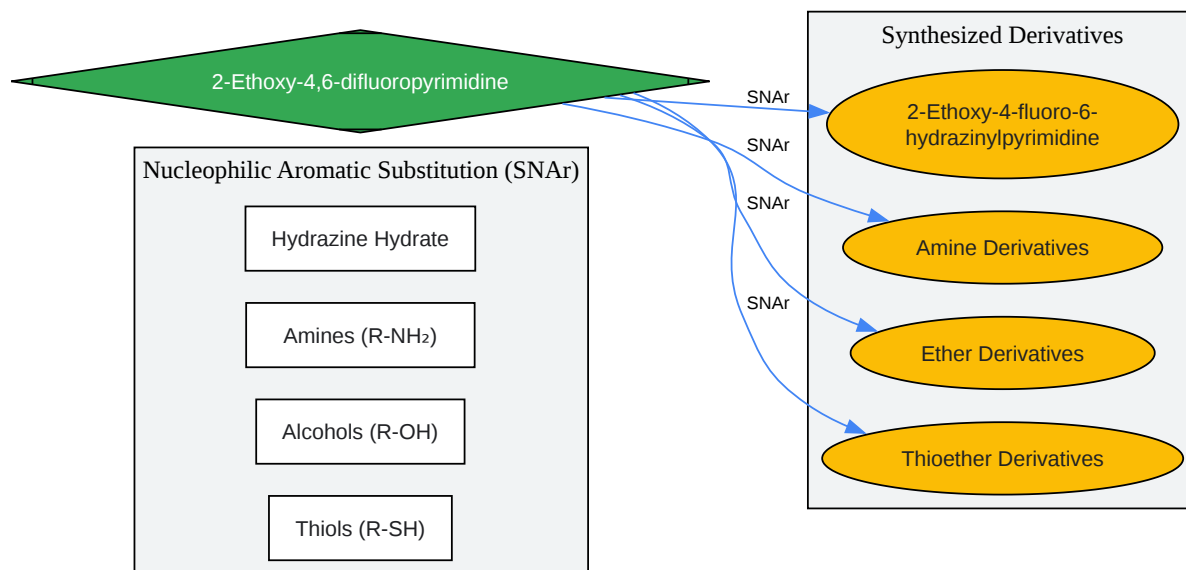
- In a reaction vessel, dissolve 1 mole of 2-ethoxy-4,6-dihydroxypyrimidine in a suitable solvent like 1,2-dichloroethane.[\[9\]](#)
- Slowly add 2.2 moles of phosphorus oxychloride ( $\text{POCl}_3$ ).[\[9\]](#)
- While stirring, add 2 moles of triethylamine. The temperature should be controlled to not exceed  $50^\circ\text{C}$ .[\[9\]](#)
- Monitor the reaction to completion.
- Upon completion, the reaction mixture is worked up to isolate the chlorinated intermediate. This step has been reported to achieve a yield of 90.7% with 98.7% purity.[\[2\]](#)

Step 2: Fluorination to form **2-Ethoxy-4,6-difluoropyrimidine**

- The chlorinated intermediate (2-ethoxy-4,6-dichloropyrimidine) is reacted with a fluorinating agent, such as potassium fluoride (KF).[2][8]
- The reaction is typically carried out in a suitable solvent at temperatures ranging from 80-120°C for approximately 6 hours.[8]
- It is crucial to ensure anhydrous conditions as the fluorination reaction is sensitive to moisture.[9]
- After the reaction, the final product is obtained through separation and purification.[8] This fluorination step can proceed with an 82.7% yield and 99.1% purity.[2]

## Applications in Drug Development and Research

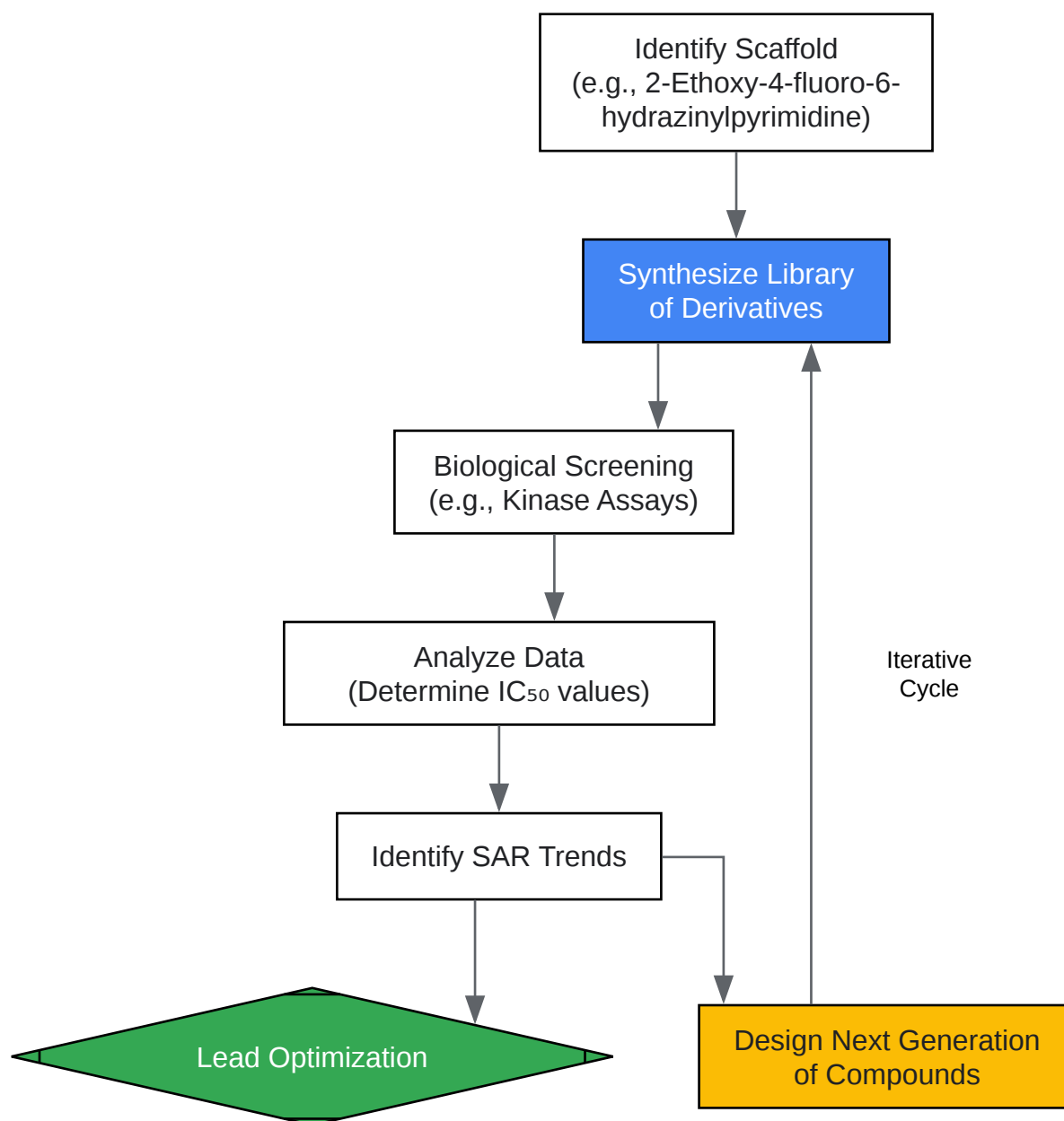
**2-Ethoxy-4,6-difluoropyrimidine** serves as a critical intermediate in the pharmaceutical and agricultural industries.[3] It is used in the synthesis of antiviral and anticancer drugs, as well as pesticides and herbicides.[1][3] Its utility stems from its ability to undergo selective and sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.[2]



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Caption: Role as an intermediate in synthesizing diverse derivatives.

This versatility makes it an attractive scaffold for Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery.[10]



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Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

## Reactivity and Mechanism

The core utility of **2-Ethoxy-4,6-difluoropyrimidine** is derived from the high reactivity of the C-F bonds at positions 4 and 6 towards nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates these positions for nucleophilic aromatic substitution (S<sub>N</sub>Ar). This allows for the selective displacement of one or both fluorine atoms by

a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines.[2]

## Safety Information

**2-Ethoxy-4,6-difluoropyrimidine** is considered a toxic compound.[1] Appropriate safety precautions must be taken during handling and storage. This includes avoiding contact with skin and inhalation of its dust or vapor.[1] Operations should be conducted in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and face masks should be worn.[1] It should also be kept away from oxidants and acids.[1]

## Conclusion

**2-Ethoxy-4,6-difluoropyrimidine** is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined synthetic pathway and versatile reactivity make it an indispensable tool for researchers and scientists in the field of drug development. The ability to readily generate diverse molecular architectures from this scaffold continues to drive innovation in the discovery of new therapeutic agents.

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